Physicochemical properties of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
Physicochemical properties of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
An In-Depth Technical Guide to the Physicochemical Properties of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, bridged bicyclic structures have garnered significant interest due to their rigid conformations, which can lead to higher binding affinities and selectivities for biological targets.[1] The 3,9-diazabicyclo[3.3.1]nonane, or bispidine, framework is a prominent example of such a privileged scaffold. It is a key structural motif in various natural products and synthetic bioactive molecules, including ligands for nicotinic acetylcholine receptors (nAChRs).[2][3]
This guide provides a comprehensive technical overview of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate), a versatile synthetic intermediate. The strategic placement of a ketone at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group at the 3-position offers a platform for controlled, sequential chemical modifications. This dual functionality makes it an invaluable building block for constructing complex molecules and exploring structure-activity relationships in drug discovery programs.[4]
Chemical Identity and Core Properties
Precise identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | [5] |
| CAS Number | 926659-01-0 | [5] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [5] |
| Molecular Weight | 240.30 g/mol | [5] |
| Appearance | White to gray solid | [5] |
Figure 1. 2D Structure of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
Quantitative Physicochemical Data
While this compound is available commercially, detailed experimental data on its physicochemical properties are not extensively published. The following table summarizes known information and indicates where experimental determination is required.
| Property | Value / Expected Behavior | Comments |
| Melting Point | Data not available. Experimental determination required. | A sharp melting point range is a key indicator of purity.[6] See Protocol 1 for methodology. |
| Solubility | Data not available. Expected to be soluble in many organic solvents and aqueous acid. | The molecule has polar (ketone, NH) and non-polar (Boc, bicyclic frame) regions. Solubility in 5% HCl is predicted due to the basic secondary amine.[7][8] See Protocol 2 for methodology. |
| pKa | Data not available. | The relevant pKa is that of the secondary amine at the 9-position. The Boc-protected nitrogen is non-basic. |
| LogP | Data not available. | The octanol-water partition coefficient (LogP) is a critical parameter for predicting drug-likeness and would need to be determined experimentally. |
Spectroscopic Profile: A Structural Blueprint
Spectroscopic analysis provides definitive confirmation of a molecule's structure. Based on its functional groups and bicyclic nature, the following spectral characteristics are expected for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane.
¹H NMR Spectroscopy
While a certificate of analysis confirms the spectrum is consistent with the structure, specific peak assignments are not provided.[5] The rigid "chair-chair" conformation of the bispidine core significantly influences the proton environment, leading to complex splitting patterns.[9][10]
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.
-
~2.0 - 4.0 ppm (multiple multiplets, 10H): Protons of the bicyclic framework. The complexity arises from geminal and vicinal couplings in a rigid system. Protons adjacent to the nitrogen atoms (C2, C4, C8, C6) and the ketone group (C6, C8) will be shifted downfield. The bridgehead protons (C1, C5) will also reside in this region. The distinct axial and equatorial positions result in complex splitting, often appearing as doublet of doublets.[9][10]
-
Variable (broad singlet, 1H): The N-H proton of the secondary amine at the 9-position. Its chemical shift is concentration and solvent-dependent but typically appears between 1.5 and 3.0 ppm for aliphatic amines.[11]
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common method for analyzing such molecules. The Boc group is known to be labile under certain MS conditions, leading to characteristic fragmentation patterns.[12][13][14]
-
Expected [M+H]⁺: 241.15 m/z
-
Key Fragmentation Pathways:
-
Loss of isobutylene: A primary fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) from the Boc group, resulting in a fragment at m/z 185 .[13][15]
-
Loss of tert-butanol: A fragment corresponding to the loss of tert-butanol (C₄H₁₀O, 74 Da) may also be observed.[15]
-
Loss of the Boc group: Cleavage of the entire Boc group (C₅H₉O₂, 101 Da) can occur, yielding a fragment at m/z 141 .
-
-
Expert Insight: The facile fragmentation of the Boc group can sometimes make the protonated molecular ion [M+H]⁺ difficult to observe, especially with higher energy in the ion source.[13][14] Using softer ionization conditions or a lower fragmentor voltage can help preserve the parent ion.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
~3330 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.[11] Unlike primary amines, which show two bands, secondary amines exhibit a single peak.[11]
-
~2850-2950 cm⁻¹ (strong): C-H stretching from the aliphatic bicyclic frame and the Boc group.
-
~1715 cm⁻¹ (strong, sharp): C=O stretch from the ketone at the 7-position.
-
~1690 cm⁻¹ (strong, sharp): C=O stretch from the urethane (carbamate) of the Boc group.
-
~1250-1020 cm⁻¹ (moderate): C-N stretching of the aliphatic amines.[11]
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, validated methods for determining key physicochemical properties. These procedures are designed to be robust and reproducible in a standard organic chemistry laboratory.
Protocol 1: Melting Point Determination
Objective: To determine the melting range of the compound, a critical indicator of identity and purity.[16] Methodology: Capillary Melting Point Method.[16][17][18]
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Capillary Loading: Tamp the open end of a capillary tube into the powdered sample several times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom, aiming for a compact column of 2-3 mm in height.[17]
-
Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to find an approximate melting temperature. This saves time in subsequent, more accurate measurements.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[17] Insert a new capillary.
-
Heating Ramp: Set the heating ramp to a slow rate, typically 1-2 °C per minute, starting from about 10-15 °C below the expected melting point.[17]
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting range is reported as T₁ - T₂. A pure compound typically has a sharp range of 0.5-1.5 °C.[6]
-
-
Repeat: Perform at least two accurate determinations to ensure consistency.
Caption: Decision workflow for qualitative solubility testing.
Synthetic Utility and Chemical Reactivity
The true value of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane lies in its potential for elaboration into more complex target molecules. The ketone and the two distinct nitrogen atoms are handles for diverse chemical transformations.
-
Modification at C7: The ketone is a versatile functional group. It can be reduced to a secondary alcohol (endo/exo mixture possible), which can then be used in esterifications or etherifications. Alternatively, it can undergo reductive amination to introduce a new substituent at the 7-position.
-
Modification at N9: The secondary amine is nucleophilic and can be alkylated, acylated, or used in other coupling reactions.
-
Modification at N3: The Boc group is a stable protector that can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). [13]This unmasks the secondary amine at the 3-position, allowing for orthogonal functionalization relative to the N9 position.
This strategic protection and functionalization scheme allows for the systematic and controlled synthesis of a library of derivatives from a single, common intermediate.
Caption: Key reaction pathways for synthetic modification.
Handling, Storage, and Safety
-
Storage: Commercial suppliers recommend storing the material at either room temperature [5]or in a freezer.[19] It is prudent to check the supplier-specific recommendation and, when in doubt, store in a cool, dry place away from incompatible materials.
-
Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Safety: A full Safety Data Sheet (SDS) should be consulted before use. The compound has not been fully validated for medical applications and is intended for research use only. [5]
Conclusion
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is more than a simple chemical; it is a strategically designed building block that provides access to the medicinally relevant bispidine scaffold. Its key physicochemical features—a solid nature, defined molecular weight, and characteristic spectroscopic signature—make it a reliable starting material. While specific quantitative data like melting point and solubility require experimental determination, the provided protocols offer a clear path to obtaining this information. The true power of this molecule lies in its chemical reactivity, offering chemists a versatile platform with orthogonal handles for creating novel, complex, and potentially bioactive compounds for the advancement of drug discovery.
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